3-(4-Chlorophenoxy)propanenitrile
Overview
Description
3-(4-Chlorophenoxy)propanenitrile is an organic compound with the molecular formula C₉H₈ClNO. It is known for its applications in various fields, including chemistry, biology, and medicine. The compound is characterized by the presence of a chlorophenoxy group attached to a propanenitrile moiety, making it a versatile molecule for synthetic and research purposes .
Preparation Methods
Synthetic Routes and Reaction Conditions
3-(4-Chlorophenoxy)propanenitrile can be synthesized through the reaction of 4-chlorophenol with acrylonitrile. The reaction typically involves the use of a base such as N,N,N-trimethylbenzenemethanaminium hydroxide in methanol, and it is carried out under reflux conditions for about 20 hours . The reaction proceeds as follows:
4-chlorophenol+acrylonitrile→this compound
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and scaling up the production process .
Chemical Reactions Analysis
Types of Reactions
3-(4-Chlorophenoxy)propanenitrile undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the nitrile group.
Oxidation and Reduction: It can be oxidized or reduced under specific conditions to form different products.
Hydrolysis: The nitrile group can be hydrolyzed to form carboxylic acids or amides.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium or potassium cyanide in ethanol are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Hydrolysis: Acidic or basic conditions can facilitate the hydrolysis of the nitrile group.
Major Products Formed
Substitution: Formation of substituted phenoxypropanenitriles.
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Hydrolysis: Formation of carboxylic acids or amides.
Scientific Research Applications
3-(4-Chlorophenoxy)propanenitrile has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential as a chemotherapeutic agent and its efficacy in treating various diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(4-Chlorophenoxy)propanenitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The nitrile group plays a crucial role in its reactivity and interaction with biomolecules .
Comparison with Similar Compounds
Similar Compounds
- 3-(4-Bromophenoxy)propanenitrile
- 3-(4-Methylphenoxy)propanenitrile
- 3-(4-Nitrophenoxy)propanenitrile
Comparison and Uniqueness
3-(4-Chlorophenoxy)propanenitrile is unique due to the presence of the chlorine atom, which imparts distinct chemical and physical properties. Compared to its bromine, methyl, and nitro analogs, the chlorine atom influences the compound’s reactivity, making it suitable for specific synthetic and research applications .
Properties
IUPAC Name |
3-(4-chlorophenoxy)propanenitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClNO/c10-8-2-4-9(5-3-8)12-7-1-6-11/h2-5H,1,7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BGEZBXFEROYDPF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OCCC#N)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80196738 | |
Record name | Propionitrile, 3-(p-chlorophenoxy)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80196738 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
46125-42-2 | |
Record name | Propionitrile, 3-(p-chlorophenoxy)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0046125422 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-(p-Chlorophenoxy)propionitrile | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=79334 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Propionitrile, 3-(p-chlorophenoxy)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80196738 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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